5-bromo-2-chloro-3-(nitromethyl)pyridine
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Overview
Description
5-bromo-2-chloro-3-(nitromethyl)pyridine is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-bromo-2-chloro-3-(nitromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Scientific Research Applications
5-bromo-2-chloro-3-(nitromethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-bromo-2-chloro-3-(nitromethyl)pyridine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the nitromethyl group.
2-Chloro-3-nitro-5-bromopyridine: Another isomer with similar functional groups but different positions on the pyridine ring.
5-Bromo-2-chloro-3-nitrobenzene: A benzene derivative with similar substituents but a different core structure.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4BrClN2O2 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-1-4(3-10(11)12)6(8)9-2-5/h1-2H,3H2 |
InChI Key |
KMSQNFUORXHUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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